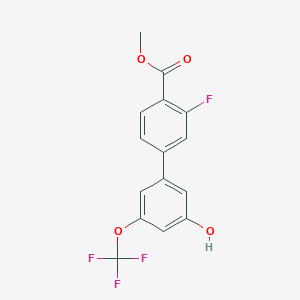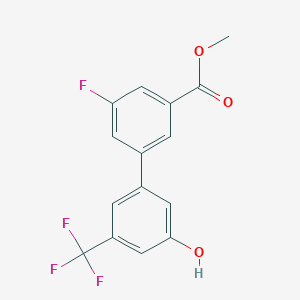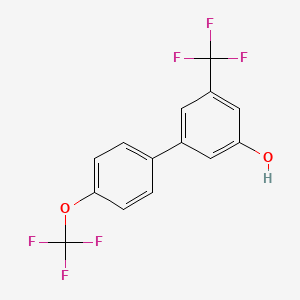
5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% (5-(2-F3TMP)-3-F3MP) is a fluorinated phenol compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. It is a colorless solid with a melting point of 110°C, and is soluble in water, methanol, and ethanol. 5-(2-F3TMP)-3-F3MP has been used as a starting material in the synthesis of various organic compounds, including heterocyclic compounds, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-F3TMP)-3-F3MP is not yet fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules. This can lead to the formation of new chemical bonds or the breaking of existing bonds. Additionally, 5-(2-F3TMP)-3-F3MP is believed to have antioxidant activity, which could be beneficial for certain medical applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-F3TMP)-3-F3MP are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer activities. Additionally, it has been suggested that 5-(2-F3TMP)-3-F3MP may be beneficial for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-F3TMP)-3-F3MP in lab experiments is that it is a relatively inexpensive starting material. Additionally, it is relatively easy to synthesize and purify, making it a useful material for a variety of synthetic and research applications. However, there are some limitations to using 5-(2-F3TMP)-3-F3MP in lab experiments. The compound is relatively unstable and can decompose at higher temperatures, making it difficult to use in certain applications. Additionally, the compound is highly reactive, so it must be handled with care.
Future Directions
There are a number of potential future directions for research involving 5-(2-F3TMP)-3-F3MP. These include further investigation of its mechanism of action, as well as its potential applications in the fields of organic synthesis, pharmaceuticals, and materials science. Additionally, further research could be conducted into the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further research could be conducted into the compound’s environmental effects, as well as its potential uses as a catalyst in the synthesis of polymers.
Synthesis Methods
The synthesis of 5-(2-F3TMP)-3-F3MP is achieved through a two-step process. In the first step, 5-fluoro-3-trifluoromethylphenol is reacted with trifluoromethanesulfonic acid in aqueous methanol to form 5-(2-F3TMP)-3-F3MP. In the second step, the product is purified by chromatography to yield a 95% pure product.
Scientific Research Applications
5-(2-F3TMP)-3-F3MP has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of heterocyclic compounds, pharmaceuticals, and polymers. Additionally, it has been used as a catalyst in the synthesis of polyesters and polyamides. Furthermore, 5-(2-F3TMP)-3-F3MP has been used to study the effects of fluorinated compounds on the environment.
properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F7O/c15-12-10(2-1-3-11(12)14(19,20)21)7-4-8(13(16,17)18)6-9(22)5-7/h1-6,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWSCNTBJYSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686738 |
Source


|
| Record name | 2'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261991-06-3 |
Source


|
| Record name | 2'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)